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Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide
CAS No.: 52771-13-8
Cat. No.: B1289992
Get Quote
. J

Chemical Identity & Physicochemical Context

Understanding the solubility landscape requires a precise analysis of the solute's molecular
architecture. 4-Amino-2-methylbenzamide is a bifunctional aromatic system containing a
hydrogen-bond donor/acceptor pair (amide) and a basic primary amine, modified by a lipophilic
methyl group.[1]
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Property Data / Prediction Relevance to Solubility

) Unique Identifier (Distinct from
CAS Registry 52771-13-8 ) )
4-amino-N-methylbenzamide)

Molecular Formula MW: 150.18 g/mol

The ortho-methyl group
induces a "twist" in the amide
] ortho-toluamide core with para-  bond relative to the ring,
Structural Motif ) o ] ]
amino substitution potentially reducing crystal
lattice energy compared to 4-

aminobenzamide.[1]

Moderately Lipophilic. More
soluble in organic solvents

Predicted LogP ~0.6-0.9 than water. (Reference 4-
aminobenzamide LogP is
~0.35).

Solubility in water will
pKa (Base) ~4.5 — 5.0 (Aniline nitrogen) drastically increase at pH < 3.0

due to protonation.

2 (Amine
High affinity for protic solvents

H-Bond Donors , Amide
(Methanol, Ethanaol).

)

Solubility Landscape: Predicted vs. Empirical
Trends

Because exact values for this isomer are absent in standard literature, we utilize Structural
Analog Interpolation. The table below estimates solubility ranges based on the thermodynamic
behavior of 4-aminobenzamide (Reference Analog) and the lipophilic contribution of the methyl

group.

Estimated Solubility Profile (at 25°C)
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Representative
Solvent Class
Solvent

Predicted Solubility

Mechanistic
Rationale

Dipolar Aprotic DMSO, DMF

Very High (>200
mg/mL)

Strong dipole
interactions disrupt
the crystal lattice; the
methyl group does not

hinder solvation here.

[1]

Polar Protic Methanol

High (50—-100 mg/mL)

Excellent H-bonding
match. The methyl
group increases
solubility vs. water but
may slightly decrease
it vs. pure 4-
aminobenzamide due

to steric bulk.

Polar Protic Ethanol

Moderate-High (30-80
mg/mL)

Good solvent;
solubility likely
increases significantly

with temperature (high

).

] Acetone, Ethyl
Polar Aprotic
Acetate

Moderate (10-40
mg/mL)

The molecule's polar
surface area (PSA) is
significant; these
solvents struggle to
solvate the multiple H-

bond donors.

Aqueous Water (pH 7)

Low (<5 mg/mL)

The hydrophobic
methyl group reduces
water solubility
compared to 4-

aminobenzamide.
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Protonation of the 4-

amino group (

Aqueous Water (pH 1) High (>50 mg/mL) ) transforms the
species into a highly
soluble salt.

The molecule is too
Negligible (<0.1 polar to dissolve in
Non-Polar Hexane, Toluene
mg/mL) non-polar

hydrocarbons.

Experimental Protocol: Gravimetric Determination

To generate authoritative data for your specific batch or application, you must perform a
Saturation Shake-Flask Method.[1] This protocol is self-validating through the use of mass
balance checks.

Phase 1: Preparation & Equilibrium

e Supersaturation: Add excess solid 4-Amino-2-methylbenzamide (approx. 500 mg) to 5 mL
of the target solvent in a 20 mL scintillation vial.

o Agitation: Seal and shake at 300 RPM for 24 hours at a controlled temperature (e.g., 25.0 +
0.1°C).

o Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and
repeat.

o Sedimentation: Stop agitation and allow the suspension to settle for 4 hours. Alternatively,
centrifuge at 10,000 RPM for 10 minutes (using temperature-controlled centrifugation).

Phase 2: Sampling & Quantification (Gravimetric)

o Filtration: Filter the supernatant through a 0.22 um PTFE syringe filter (pre-heated to the
experiment temperature to prevent precipitation).

o Evaporation: Transfer exactly 1.00 mL of filtrate to a pre-weighed aluminum weighing dish (
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)

» Drying: Evaporate the solvent in a vacuum oven at 40°C for 12 hours.

o Measurement: Weigh the dish + dried solid (

Calculation:

[1]
Phase 3: Thermodynamic Modeling (Optional)

If measuring at multiple temperatures (e.g., 25°C, 35°C, 45°C), fit your data to the Modified
Apelblat Equation to predict solubility at any temperature:

(Where
is mole fraction solubility, and A, B, C are empirical constants derived from regression).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection and solubility
determination, specifically tailored to the functional groups of 4-Amino-2-methylbenzamide.
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Start: 4-Amino-2-methylbenzamide

Is Aqueous Solubility Required?

Yes No

Adjust pH < 2.0
(Protonate Amine)

Neutral pH
(Intrinsic Solubility)

Switch Solvent
High Solubility Low Solubility . )
(Salt Formation) (< 5 mg/mL) Organic Solvent Selection

DMSO / DMF MeOH / EtOH Hexane / Toluene
(Dipole-Dipole Dominant) (H-Bonding Dominant) (Dispersion Forces)

Very High Solubility Moderate Solubility Insoluble
(>200 mg/mL) (20-100 mg/mL) (<0.1 mg/mL)

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on the ionization state and polarity of 4-
Amino-2-methylbenzamide.
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solubility prediction).

e Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2009. (Standard
reference for benzamide derivative solubility trends).

o Vogel, A.l. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Ed. (Source for
standard gravimetric solubility protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

